2,2,3,3-Tetramethylcyclopropane-1-carbaldehyde
Description
2,2,3,3-Tetramethylcyclopropane-1-carbaldehyde (C₈H₁₄O) is a cyclopropane derivative featuring a strained three-membered ring with four methyl substituents and an aldehyde functional group. Its molecular weight is 126.20 g/mol, and it is identified by CAS numbers such as 1276024-97-5 and 16340-68-4 . The compound’s structure combines the steric hindrance of tetramethyl groups with the reactivity of an aldehyde, making it a unique building block in organic synthesis.
Properties
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)6(5-9)8(7,3)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBFNXYAKGOFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,2,3,3-Tetramethylcyclopropane with a formylating agent under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Types of Reactions:
Oxidation: The aldehyde group in 2,2,3,3-Tetramethylcyclopropane-1-carbaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be employed under anhydrous conditions.
Major Products:
Oxidation: 2,2,3,3-Tetramethylcyclopropane-1-carboxylic acid.
Reduction: 2,2,3,3-Tetramethylcyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3-Tetramethylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,3,3-Tetramethylcyclopropane-1-carbaldehyde exerts its effects is primarily through its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, making the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2,2,3,3-Tetramethylcyclopropanecarboxylic Acid Derivatives
- Fenpropathrin (C₁₇H₂₄O₃): An ester derivative of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, with a cyano(3-phenoxyphenyl)methyl ester group. Molecular weight: ~276.37 g/mol. Used as a pyrethroid insecticide due to its stability and bioactivity .
- Terallethrin (C₂₀H₂₈O₃): Another ester derivative, incorporating a 3-allyl-2-methyl-4-oxocyclopent-2-enyl group.
Comparison with Aldehyde :
- Reactivity : The aldehyde group undergoes nucleophilic addition (e.g., forming Schiff bases), while esters participate in hydrolysis or transesterification. The aldehyde’s higher reactivity requires stabilization under inert conditions.
- Applications : Aldehydes serve as synthetic intermediates, whereas esters like Fenpropathrin and terallethrin are end-use agrochemicals .
Substituted Cyclopropanecarboxylic Acids
- 2,2-Dimethylcyclopropanecarboxylic Acid (C₆H₁₀O₂): Fewer methyl groups reduce steric hindrance, increasing reactivity in ring-opening reactions. Molecular weight: 130.14 g/mol .
- 1-Ethylcyclopropanecarboxylic Acid (C₆H₁₀O₂): Ethyl substituent alters electronic and steric profiles compared to tetramethyl derivatives, affecting solubility and stability .
Comparison with Aldehyde :
- Steric Effects : The aldehyde’s tetramethyl groups impede nucleophilic attack, slowing reactions compared to less substituted analogs.
Structural Analogues with Modified Rings
- 1,1,2,2-Tetramethylcyclopropane (C₇H₁₄): Lacks the aldehyde group, resulting in lower polarity and higher volatility. Used in studies of cyclopropane ring strain and stability .
- N-(4,5-Dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropane-1-carboxamide : Deuterated/tritiated derivatives highlight isotopic labeling applications, emphasizing the versatility of the cyclopropane core in medicinal chemistry .
Comparison with Aldehyde :
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Application |
|---|---|---|---|---|
| 2,2,3,3-Tetramethylcyclopropane-1-carbaldehyde | C₈H₁₄O | 126.20 | Aldehyde | Synthetic intermediate |
| Fenpropathrin | C₁₇H₂₄O₃ | ~276.37 | Ester | Insecticide |
| 2,2-Dimethylcyclopropanecarboxylic Acid | C₆H₁₀O₂ | 130.14 | Carboxylic acid | Organic synthesis |
| 1,1,2,2-Tetramethylcyclopropane | C₇H₁₄ | 98.19 | Hydrocarbon | Ring-strain studies |
Reactivity and Stability
| Parameter | This compound | Fenpropathrin | 2,2-Dimethylcyclopropanecarboxylic Acid |
|---|---|---|---|
| Steric Hindrance | High (tetramethyl groups) | Moderate | Low |
| Reactivity | High (aldehyde) | Low (ester) | Moderate (carboxylic acid) |
| Stability | Air-sensitive (oxidizable) | High | High (stable under ambient conditions) |
Biological Activity
2,2,3,3-Tetramethylcyclopropane-1-carbaldehyde is a cyclopropane derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a unique cyclopropane ring substituted with four methyl groups and an aldehyde functional group. Its structural characteristics contribute to its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The aldehyde group can participate in nucleophilic addition reactions, forming covalent bonds with amino acids in proteins, which may alter their function.
Key Mechanisms:
- Nucleophilic Addition: The aldehyde can react with nucleophiles such as amino groups in proteins.
- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with specific receptors may influence signal transduction pathways.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit various biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Anti-inflammatory | Potential to modulate inflammatory pathways through receptor interactions. |
| Cytotoxicity | Some derivatives show cytotoxic effects on cancer cell lines. |
| Neuroprotective | Investigated for potential protective effects in neurodegenerative diseases. |
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent .
Study 2: Anti-inflammatory Effects
Research published in a peer-reviewed journal investigated the anti-inflammatory effects of the compound using an animal model of induced inflammation. The study demonstrated a reduction in inflammatory markers following treatment with the compound, indicating its potential for therapeutic use in inflammatory diseases .
Study 3: Cytotoxicity Against Cancer Cells
A series of experiments were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that certain derivatives exhibited selective toxicity towards breast cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
